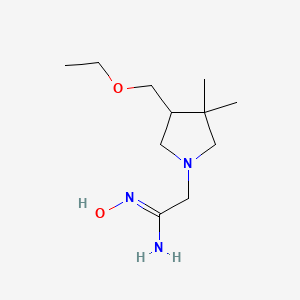
(Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N'-hydroxyacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxyacetimidamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with ethoxymethyl and dimethyl groups, and an acetimidamide moiety with a hydroxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 4-(ethoxymethyl)-3,3-dimethylpyrrolidine.
Introduction of the Acetimidamide Moiety: The acetimidamide group can be introduced through a reaction with an appropriate reagent, such as hydroxylamine, under controlled conditions.
Final Assembly: The final step involves the coupling of the pyrrolidine ring with the acetimidamide moiety to form the desired compound.
Industrial Production Methods
Industrial production of (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxyacetimidamide may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and high-throughput screening of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the acetimidamide moiety, converting it to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring or the acetimidamide moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxymethyl group can yield ethoxyacetic acid, while reduction of the acetimidamide moiety can produce ethoxymethyl-dimethylpyrrolidine.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxyacetimidamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of pyrrolidine derivatives with biological targets. Its ability to undergo various chemical reactions makes it a versatile tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxyacetimidamide has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxyacetimidamide
- (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxypropionamide
- (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxybutyramide
Uniqueness
What sets (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxyacetimidamide apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with molecular targets in ways that other compounds cannot, making it a valuable tool in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C11H23N3O2 |
|---|---|
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
2-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H23N3O2/c1-4-16-7-9-5-14(6-10(12)13-15)8-11(9,2)3/h9,15H,4-8H2,1-3H3,(H2,12,13) |
Clé InChI |
AGKNJRONNDJCQX-UHFFFAOYSA-N |
SMILES isomérique |
CCOCC1CN(CC1(C)C)C/C(=N/O)/N |
SMILES canonique |
CCOCC1CN(CC1(C)C)CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


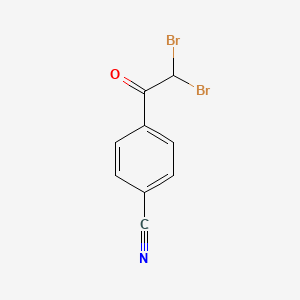

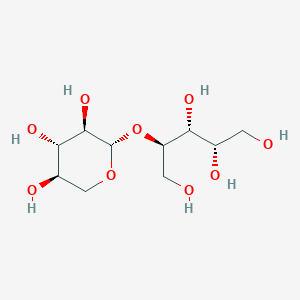
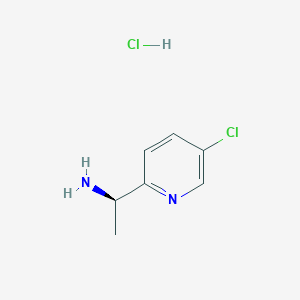
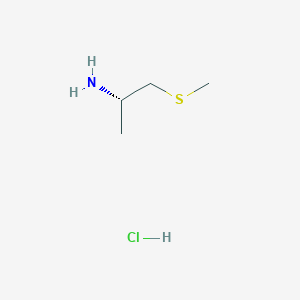
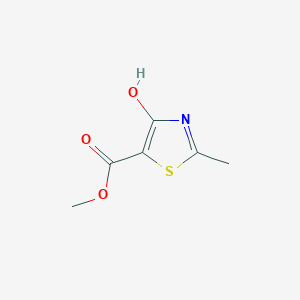

![2-[(2-Azidoacetyl)amino]-2-deoxy-, 3,4,6-beta-D-mannopyranose Triacetate](/img/structure/B13429288.png)
![(E)-but-2-enedioic acid;N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine](/img/structure/B13429291.png)
![2-(2-Bromoacetamide)-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B13429298.png)
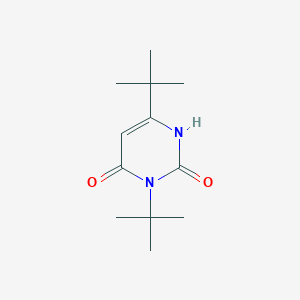
![(3R)-3,7-Bis[[(1,1-dimethylethoxy)carbonyl]amino]heptanoic Acid](/img/structure/B13429321.png)
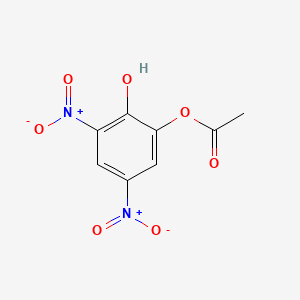
![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methyl-5-nitrobenzene](/img/structure/B13429330.png)
